molecular formula C15H14O3 B14451373 2'-Acetonaphthone, 6'-(2-oxopropoxy)- CAS No. 73663-74-8

2'-Acetonaphthone, 6'-(2-oxopropoxy)-

Cat. No.: B14451373
CAS No.: 73663-74-8
M. Wt: 242.27 g/mol
InChI Key: KYZJPMUCJBTDBQ-UHFFFAOYSA-N
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Description

2’-Acetonaphthone, 6’-(2-oxopropoxy)- is a chemical compound with the molecular formula C15H14O3 It is a derivative of acetonaphthone, which is a naphthalene-based ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- typically involves the reaction of 2-acetonaphthone with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 2-acetonaphthone with 2-bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Acetonaphthone, 6’-(2-oxopropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2’-Acetonaphthone, 6’-(2-oxopropoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetonaphthone: A simpler derivative with similar structural features but lacking the oxopropoxy group.

    6’-Methoxy-2’-acetonaphthone: Another derivative with a methoxy group instead of the oxopropoxy group.

Uniqueness

2’-Acetonaphthone, 6’-(2-oxopropoxy)- is unique due to the presence of the oxopropoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

73663-74-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

1-(6-acetylnaphthalen-2-yl)oxypropan-2-one

InChI

InChI=1S/C15H14O3/c1-10(16)9-18-15-6-5-13-7-12(11(2)17)3-4-14(13)8-15/h3-8H,9H2,1-2H3

InChI Key

KYZJPMUCJBTDBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C

Origin of Product

United States

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